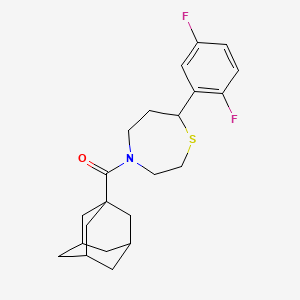

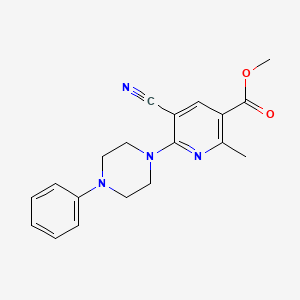

![molecular formula C20H14FN5O2 B2530629 7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 922471-93-0](/img/structure/B2530629.png)

7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a derivative of the imidazo[2,1-f]purine-2,4-dione family, which has been the subject of research due to its potential pharmacological properties. The presence of a fluorophenyl group suggests an interest in exploring the effects of halogenation on the biological activity of these compounds.

Synthesis Analysis

The synthesis of related imidazo[2,1-f]purine-2,4-dione derivatives involves several steps, starting from a nitrosopyrimidine derivative, which is hydrogenated and then reacted with an orthocarboxylate and mesyl chloride to afford the desired purine diones . Although the specific synthesis of the compound is not detailed, it likely follows a similar pathway, with specific substitutions at the 4 and 7 positions of the purine ring to introduce the phenyl and fluorophenyl groups.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purine-2,4-dione derivatives is characterized by a purine backbone with additional nitrogen atoms incorporated into the imidazole ring. Substituents at various positions on the ring system, such as the 7-(4-fluorophenyl) and 8-phenyl groups, are expected to influence the compound's binding affinity to biological targets, such as serotonin receptors . Docking studies have shown that substituents at the 7-position can be crucial for receptor affinity and selectivity .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as lipophilicity and metabolic stability, have been evaluated using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models . These properties are crucial for determining the pharmacokinetic profile of the compounds, which in turn affects their potential as therapeutic agents.

Relevant Case Studies

The compound 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, a close relative to the compound , has shown potential as an antidepressant in the forced swim test (FST) in mice and has demonstrated greater potency than the reference anxiolytic drug, diazepam . This suggests that the fluorophenyl group contributes positively to the compound's pharmacological profile. Other derivatives have also been identified as potential antidepressant and anxiolytic agents, indicating the therapeutic promise of this chemical class .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and assessed for their serotonin receptor affinity and phosphodiesterase inhibitor activity, highlighting the compound's potential in antidepressant and anxiolytic applications. This research has paved the way for identifying potent receptor ligands with weak inhibitory potencies for specific phosphodiesterases, thereby suggesting its significance in leading compounds for mental health treatment applications (Zagórska et al., 2016).

Photophysical and Spectral Properties

Investigations into the photophysical and spectral properties of imidazo[1,2-a]purine derivatives related to acyclovir have been conducted. These studies provide insights into the compound's behavior in different solvents and pH conditions, contributing to understanding its pharmacokinetic properties and potential for drug development (Wenska et al., 2004).

Future Directions

properties

IUPAC Name |

7-(4-fluorophenyl)-4-methyl-6-phenylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN5O2/c1-24-17-16(18(27)23-20(24)28)25-11-15(12-7-9-13(21)10-8-12)26(19(25)22-17)14-5-3-2-4-6-14/h2-11H,1H3,(H,23,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGIMIRCMQAVLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

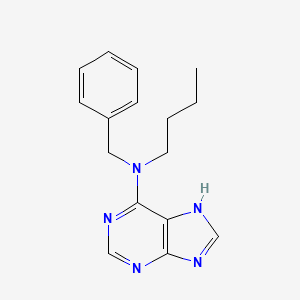

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2530546.png)

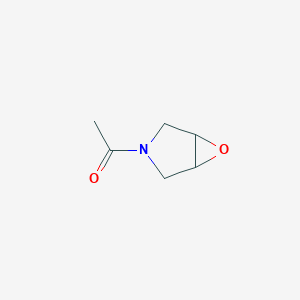

![[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2530547.png)

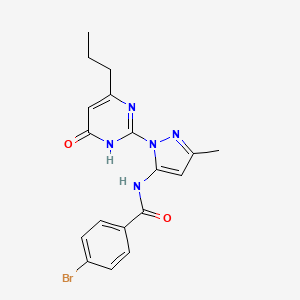

![N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2530550.png)

![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2530555.png)

![5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2530557.png)

![4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2530560.png)

![3-(3-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530564.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)